molecular formula C10H12ClN3O3 B11807935 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl

5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl

Cat. No.: B11807935
M. Wt: 257.67 g/mol
InChI Key: HSRJVRRHLJSSBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl typically involves the reaction of isoxazole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of alkynes in the presence of a catalyst such as 18-crown-6, potassium carbonate (K2CO3), and 4-toluenesulfonyl chloride at 80°C for 8-10 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.

    Muscimol: A GABAA receptor agonist that contains an isoxazole ring.

    Ibotenic acid: A neurotoxin that contains an isoxazole structure.

    Parecoxib: A COX-2 inhibitor that contains an isoxazole ring.

    Leflunomide: An immunosuppressant that contains an isoxazole moiety.

Uniqueness

5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl is unique due to its specific substitution pattern and the presence of both isoxazole and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

5-ethyl-4-(1H-pyrazol-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11N3O3.ClH/c1-2-8-7(3-6-4-11-12-5-6)9(10(14)15)13-16-8;/h4-5H,2-3H2,1H3,(H,11,12)(H,14,15);1H

InChI Key

HSRJVRRHLJSSBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C(=O)O)CC2=CNN=C2.Cl

Origin of Product

United States

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